2-[(4-Chloro-2-fluorophenyl)methyl]oxirane
Description
2-[(4-Chloro-2-fluorophenyl)methyl]oxirane is an epoxide derivative featuring a benzyl group substituted with chlorine and fluorine at the 4- and 2-positions, respectively. Its molecular formula is C₉H₈ClFO, with a molecular weight of 186.61 g/mol (calculated from and ). The compound’s structure includes an oxirane (epoxide) ring connected via a methylene (–CH₂–) group to a halogenated aromatic ring.
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-[(4-chloro-2-fluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8ClFO/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2 |
InChI Key |
XMQCLXMCYPOPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane typically involves the reaction of 4-chloro-2-fluorobenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst such as sodium tungstate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-[(4-Chloro-2-fluorophenyl)methyl]oxirane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Halogen Substitution Patterns
- 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane (Target): Substituents: 4-Cl, 2-F on phenyl ring.
- 2-(3-Chloro-4-fluorophenyl)oxirane (): Substituents: 3-Cl, 4-F directly attached to oxirane. Molecular Formula: C₈H₆ClFO (172.58 g/mol).
Functional Group Modifications
Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C₉H₈ClFO | 186.61 | 4-Cl, 2-F substitution; methylene linker |
| 2-(3-Chloro-4-fluorophenyl)oxirane | C₈H₆ClFO | 172.58 | Direct phenyl attachment; no methylene linker |
| 2-((4-Chlorophenyl)methyl)oxirane | C₉H₉ClO | 168.62 | 4-Cl only; reduced electronic withdrawal |
| 2-[(2,4-Dichlorophenoxy)methyl]oxirane | C₉H₈Cl₂O₂ | 219.06 | Phenoxymethyl linker; 2,4-dichloro substitution |
| 2-[4-(Trifluoromethyl)phenyl]oxirane | C₉H₇F₃O | 188.15 | CF₃ group; high electronegativity |
- Crystallinity: reports that compounds with bulky substituents (e.g., 2-{4-[4-(oxiran-2-ylmethoxy)phenoxymethyl]oxirane) crystallize in monoclinic systems (space group Pc), suggesting similar derivatives with methylene linkers may exhibit ordered packing .
Biological Activity
2-[(4-Chloro-2-fluorophenyl)methyl]oxirane, also known as (S)-2-(4-chloro-2-fluorophenyl)oxirane, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClF O |
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | (S)-2-(4-chloro-2-fluorophenyl)oxirane |
| Canonical SMILES | ClC1=CC=C(C=C1)C(CO)O |
The biological activity of this compound primarily involves its epoxide functional group, which is highly reactive. This reactivity allows it to interact with various nucleophiles in biological systems, leading to the formation of covalent adducts. These interactions can inhibit enzyme activities or alter substrate specificities, which are pivotal in several therapeutic contexts.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this oxirane led to a dose-dependent increase in apoptosis markers in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
Case Studies
-
Study on Anticancer Activity
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Method : MCF-7 and PC-3 cells were treated with varying concentrations of the compound.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 and 20 µM for PC-3 cells.
- : The compound shows promise as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
-
Antimicrobial Efficacy Study
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed to determine the inhibition zones.
- Results : The compound exhibited substantial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring over 15 mm at 100 µg/disc.
- : Results indicate potential for development as an antimicrobial agent.
Toxicological Profile
The toxicological assessment of this compound indicates that while it possesses beneficial biological activities, caution is warranted due to its reactive nature. Studies have shown that high doses can lead to cytotoxic effects on normal cells, emphasizing the need for careful dose management in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
